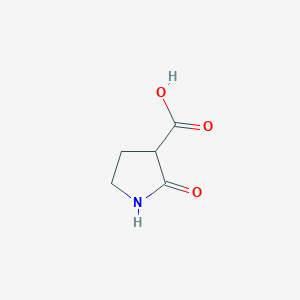

2-oxopyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

2-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.115. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- A study by Menegazzo et al. (2006) discussed the first synthesis of a beta-foldamer containing pyrrolidin-2-one rings, originating from 2-oxo-pyrrolidine-3-carboxylic acid derivatives. This research highlighted the 12-helix conformation of these compounds, confirmed by NMR analysis and molecular dynamics simulations (Menegazzo et al., 2006).

Spectroscopic Properties and Quantum Mechanical Study

- Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a derivative of 2-oxo-pyrrolidine-3-carboxylic acid using various techniques like FT-IR, NMR, and UV, along with quantum chemical methods. This research provided insights into the compound's molecular properties, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Applications in Biophysical and Biomedical Research

- Dobrynin et al. (2021) explored the use of pyrrolidine derivatives, including 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, in biophysical and biomedical research. These stable free radicals, particularly nitroxides of the pyrrolidine series, are utilized as molecular probes and labels in magnetic resonance spectroscopy and imaging, demonstrating high stability in biological systems (Dobrynin et al., 2021).

Antibacterial Drug Synthesis

- In a study by Devi et al. (2018), derivatives of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid were synthesized as potential antibacterial drugs. This research not only confirmed the chemical structures of these compounds but also tested their in vitro antibacterial effectiveness against various bacteria, demonstrating moderate to good activity (Devi et al., 2018).

Safety and Hazards

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The design of new molecules can be guided by the synthetic strategies used for pyrrolidine derivatives . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives, which include 2-oxo-pyrrolidine-3-carboxylic acid, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including 2-oxo-pyrrolidine-3-carboxylic acid, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for a different binding mode to enantioselective proteins, leading to a different biological profile of drug candidates .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence the biological activity of compounds .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the storage temperature for 2-oxo-pyrrolidine-3-carboxylic acid is 0-8°c .

Biochemische Analyse

Biochemical Properties

It is known that pyrrolidine derivatives, which include 2-Oxo-pyrrolidine-3-carboxylic acid, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is one of the nitrogen heterocycles that is used extensively in drug discovery .

Cellular Effects

It is known that pyrrolidine derivatives can have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Molecular Mechanism

It is known that pyrrolidine derivatives can interact with various biomolecules, leading to different biological profiles of drug candidates .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and should be stored at 0-8°C .

Metabolic Pathways

It is known that 2-oxocarboxylic acids, which include 2-Oxo-pyrrolidine-3-carboxylic acid, are involved in various metabolic pathways .

Eigenschaften

IUPAC Name |

2-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQCENXKIPSQSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96905-67-8 | |

| Record name | 2-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

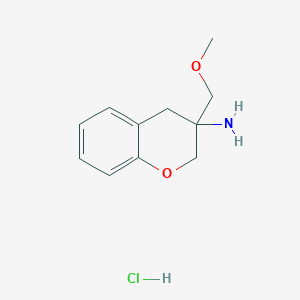

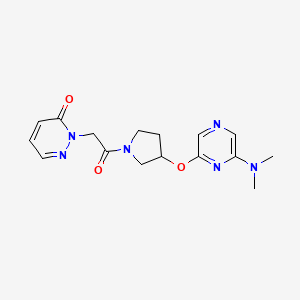

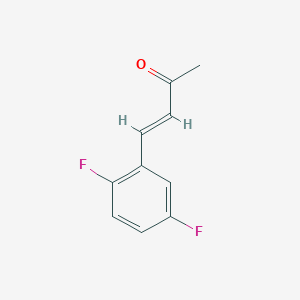

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(5-Chloro-2-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2553741.png)

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)

![1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2553747.png)

![5-[2-(2-fluorophenyl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2553750.png)

![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]acetone oxime](/img/structure/B2553753.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)